molecular formula C19H17ClN2O3 B2809734 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898418-57-0

2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No. B2809734
CAS RN: 898418-57-0
M. Wt: 356.81
InChI Key: CJIKOYFRGSKDOG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, and an acetamide group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core, with a chlorophenoxy group and an acetamide group attached . The exact structure would depend on the positions of these groups on the core structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The chlorophenoxy group might undergo nucleophilic substitution reactions, while the acetamide group could participate in acylation or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group could increase its lipophilicity, which could influence its solubility and distribution in biological systems .

Scientific Research Applications

Molecular Orientation and Structure

The study of different spatial orientations of amide derivatives, including 2-(quinolin-8-yloxy)acetamide, demonstrates varied geometries such as concave and S-shaped structures, influenced by di-protonation and mono-protonation. These orientations impact molecular interactions and assembly, leading to diverse structural formations like channels or sheets, essential for understanding molecular behavior in various environments (Kalita & Baruah, 2010).

Synthesis and Molecular Interaction

Research on quinoline-based compounds has revealed diverse synthetic methods and structural insights. For instance, the synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides via a three-component reaction demonstrates a streamlined approach to creating complex molecules, offering insights into molecular synthesis and interaction dynamics (Taran et al., 2014).

Therapeutic Applications

Although the focus is not on drug usage or side effects, it's worth noting that certain quinoline derivatives, like 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, have shown therapeutic potential in treating conditions like Japanese encephalitis, due to their antiviral and neuroprotective properties. This signifies the broader impact of these compounds in therapeutic contexts (Ghosh et al., 2008).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to inhibit EGFR, which could make them useful in the treatment of cancer .

Future Directions

The future research on this compound could involve further exploration of its biological activity, particularly its potential as an EGFR inhibitor . Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKOYFRGSKDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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